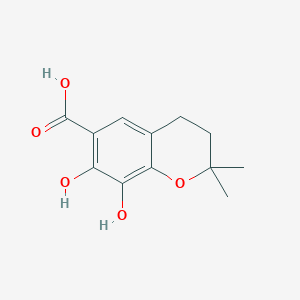
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been extensively studied for its ability to protect against oxidative stress-induced damage in various biological systems.
Mechanism of Action
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing their reactivity. It also chelates metal ions, which can generate free radicals through Fenton chemistry. This compound can also upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to protect against oxidative stress-induced damage in various biological systems, including the cardiovascular, nervous, and immune systems. It has been shown to improve endothelial function, reduce inflammation, and enhance immune function. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid is a widely used antioxidant in laboratory experiments due to its water solubility and stability. It is also relatively inexpensive and readily available. However, this compound has some limitations in laboratory experiments, such as its limited ability to cross cell membranes and its potential to interfere with other assays due to its reducing properties.
Future Directions
There are several potential future directions for research on 7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid. One area of interest is the development of this compound derivatives with improved antioxidant properties and bioavailability. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of this compound.
Synthesis Methods
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid can be synthesized by the condensation of 2,3-dimethylhydroquinone with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of an acid catalyst. The resulting product is then oxidized to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
7,8-Dihydroxy-2,2-dimethylchromane-6-carboxylic acid has been extensively studied for its antioxidant properties and its ability to protect against oxidative stress-induced damage in various biological systems. It has been used in cell culture studies, animal models, and clinical trials to investigate its potential therapeutic applications. This compound has been shown to protect against DNA damage, lipid peroxidation, and protein oxidation. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7,8-dihydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2)4-3-6-5-7(11(15)16)8(13)9(14)10(6)17-12/h5,13-14H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
CCHQYZXEIAMBRL-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C(=C(C(=C2)C(=O)O)O)O)C |
Canonical SMILES |
CC1(CCC2=CC(=C(C(=C2O1)O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![2-[4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B283886.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283888.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283893.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)
